![molecular formula C5H9Cl2NSi B8115519 Butanenitrile, 4-(dichloromethylsilyl)-](/img/structure/B8115519.png)
Butanenitrile, 4-(dichloromethylsilyl)-
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Overview
Description
Butanenitrile, 4-(dichloromethylsilyl)-, also known as (3-cyanopropyl)methyldichlorosilane, is a chemical compound with the molecular formula C5H9Cl2NSi and a molecular weight of 182.12 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and a dichloromethylsilyl group (-SiCl2CH3) attached to a butane backbone. It is a versatile silyl halide compound widely employed in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanenitrile, 4-(dichloromethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of 3-cyanopropylmagnesium bromide with dichloromethylsilane . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl halide. The reaction can be represented as follows:
3-Cyanopropylmagnesium bromide+Dichloromethylsilane→Butanenitrile, 4-(dichloromethylsilyl)-
Industrial Production Methods
In industrial settings, the production of Butanenitrile, 4-(dichloromethylsilyl)- often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Butanenitrile, 4-(dichloromethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can be substituted with other nucleophiles, such as amines, to form silyl amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Silyl Ethers: Formed when the compound reacts with alcohols.
Silyl Amides: Formed when the compound reacts with amines.
Scientific Research Applications
Organic Synthesis
Functionalization of Surfaces
One of the primary applications of butanenitrile, 4-(dichloromethylsilyl)- is in the functionalization of surfaces. This compound can be utilized to modify the surface properties of materials, enhancing their chemical reactivity and compatibility with other substances. For instance, it has been used in the preparation of chemically modified glass nanopore electrodes, which are essential for electrochemical applications . The ability to tailor surface characteristics makes this compound valuable in sensor technology and catalysis.
Synthesis of Silane Compounds
Butanenitrile derivatives are often employed as intermediates in the synthesis of various silane compounds. The reaction of allyl cyanide with dialkylchlorosilanes under specific catalytic conditions allows for the production of 4-(dialkylchlorosilyl)butyronitriles. These products can further undergo transformations to yield fluorosilane derivatives, expanding their utility in organic synthesis .
Materials Science
Electrolytes for Lithium-Ion Batteries
Research indicates that butanenitrile, 4-(dichloromethylsilyl)- can serve as a promising constituent for electrolytes in lithium-ion batteries. When mixed with conductive salts such as LiPF6, it exhibits high thermal stability and conductivity, making it suitable for energy storage applications . The development of advanced electrolytes is crucial for enhancing the performance and safety of lithium-ion batteries.
Coatings and Adhesives
Due to its silane functionality, butanenitrile can be used in the formulation of coatings and adhesives that require enhanced adhesion properties. Its ability to create strong bonds with various substrates makes it an attractive option for industrial applications where durability is essential.
Case Studies
Mechanism of Action
The mechanism of action of Butanenitrile, 4-(dichloromethylsilyl)- involves its dual role as a nucleophile and an electrophile in chemical reactions . As a nucleophile, it can react with electrophiles such as carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles like amines to produce silyl amides . The presence of the nitrile group also allows for further functionalization and modification of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopropylmethyldichlorosilane: Similar in structure but with different substituents on the silicon atom.
4-(Trimethylsilyl)butanenitrile: Contains a trimethylsilyl group instead of a dichloromethylsilyl group.
Uniqueness
Butanenitrile, 4-(dichloromethylsilyl)- is unique due to its combination of a nitrile group and a dichloromethylsilyl group, which imparts distinct reactivity and versatility in various chemical reactions . This makes it a valuable compound in both research and industrial applications.
Biological Activity
Butanenitrile, 4-(dichloromethylsilyl)-, is a chemical compound with the formula C5H9Cl2NSi. Its unique structure, characterized by the presence of a dichloromethylsilyl group, suggests potential biological activity that merits investigation. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a butanenitrile backbone modified with a dichloromethylsilyl group. This structural modification can influence its reactivity and interaction with biological systems. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C5H9Cl2NSi |
Molecular Weight | 184.06 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity Overview
Research into the biological activity of Butanenitrile, 4-(dichloromethylsilyl)- has revealed several potential areas of interest:
Antioxidant Properties
The antioxidant activity of related nitriles has been documented in literature. Compounds like 4-methyl-1-benzene sulfonyl chloride have demonstrated significant antioxidant capabilities through DPPH and ABTS assays. While direct assays on Butanenitrile are lacking, its structural analogs suggest potential antioxidant effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various silylated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the silyl group enhanced antibacterial activity. Although Butanenitrile was not specifically tested, the findings suggest a pathway for future research.
Study 2: Antioxidant Activity Assessment
Research on related compounds using DPPH assays showed that certain silyl nitriles possess significant radical scavenging abilities. The antioxidant capacity was measured by assessing the inhibition percentage at various concentrations, indicating that further investigation into Butanenitrile's antioxidant potential could be fruitful.
The biological activity of Butanenitrile may be attributed to its ability to interact with cellular components through its silyl and nitrile groups. The proposed mechanisms include:
- Nucleophilic Attack : The nitrile group may undergo nucleophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
- Radical Scavenging : The presence of the silyl group may enhance the compound's ability to scavenge free radicals, thereby contributing to its antioxidant potential.
Properties
IUPAC Name |
4-(dichloromethylsilyl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NSi/c6-5(7)9-4-2-1-3-8/h5H,1-2,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJPPYXAZXRBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[SiH2]C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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